4-(Cbz-amino)-1-benzylpiperidine
Overview
Description
4-(Cbz-amino)-1-benzylpiperidine, also known as this compound, is a useful research compound. Its molecular formula is C20H24N2O2 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
4-(Cbz-amino)-1-benzylpiperidine is a compound with potential for various applications in scientific research due to its versatile chemical structure. It serves as a building block in the synthesis of complex molecules, particularly in the development of pharmaceuticals and biologically active compounds. For instance, the orthogonally N-protected (Boc and Cbz) 3,4-aziridinopiperidine, which is related to this compound, has been highlighted for its utility in synthesizing 4-substituted 3-aminopiperidines, compounds known for their significant biological activity. This synthesis process involves starting from basic materials like pyridine and benzyl chloride and has been developed for multigram production, indicating its scalability for larger research and industrial applications (Schramm, Pavlova, Hoenke, & Christoffers, 2009).
Applications in Neuroprotection and Alzheimer's Disease
Research has also extended to the pharmacological evaluation of derivatives of this compound in models related to neurodegenerative diseases such as Alzheimer's. For example, compounds derived from this chemical have been synthesized and assessed for their neuroprotective capabilities. In particular, N-Bz-L-Glu[NH-2-(1-benzylpiperidin-4-yl)ethyl]-O-nHex, a multifunctional neuroprotective compound, has been studied for its potential in treating neurodegenerative conditions. The synthesis of this compound and its derivatives involved methods like chemoenzymatic and solid-phase synthesis, aiming to enhance the efficiency of the previously described synthetic routes. These compounds have shown promise in inhibiting human cholinesterases and protecting neurons against toxicities associated with Alzheimer's disease and cerebral ischemia, making them potential lead compounds for anti-Alzheimer's and anti-stroke therapies (Monjas et al., 2017).
Building Blocks for Sulfonopeptides
Another significant application is in the synthesis of N-Benzyloxycarbonyl-2-aminoalkanesulfonyl chlorides, which are pivotal in creating sulfonopeptides. These peptides serve as receptor ligands and enzyme inhibitors, showcasing the broad utility of this compound derivatives in medicinal chemistry and drug design. The synthesis of these compounds involves the radical addition of xanthates to benzyl N-allylcarbamate followed by oxidative chlorination, demonstrating the chemical versatility of this compound in constructing functionally diverse molecules (Abdellaoui, Chen, & Xu, 2017).
Mechanism of Action
Target of Action
The primary target of 4-(Cbz-amino)-1-benzylpiperidine is the amino group in organic compounds . The Cbz (Carboxybenzyl) group is a common protecting group used in organic synthesis, particularly for protecting amines .
Mode of Action
The Cbz group in this compound acts as a protecting group for the amino functionality . It prevents the amino group from participating in unwanted reactions during the synthesis of complex organic molecules . The Cbz group can be selectively removed under certain conditions, allowing the amino group to participate in subsequent reactions .
Biochemical Pathways
The Cbz group plays a crucial role in the synthesis of peptides and proteins, where the amino group needs to be protected during the synthesis process . The Cbz group can be selectively removed without affecting the peptide bond, allowing for the synthesis of complex peptides and proteins .
Pharmacokinetics
The pharmacokinetics of this compound would depend on the specific context in which it is used. As a protecting group, the Cbz group can influence the absorption, distribution, metabolism, and excretion (ADME) properties of the compound it is protecting. Specific adme properties would depend on the overall structure of the final compound .
Result of Action
The primary result of the action of this compound is the protection of the amino group during organic synthesis . This allows for the successful synthesis of complex organic molecules, including peptides and proteins .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the stability of the Cbz group can be affected by the pH and temperature of the reaction environment . Additionally, the presence of certain reagents can trigger the removal of the Cbz group .
Properties
IUPAC Name |
benzyl N-(1-benzylpiperidin-4-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c23-20(24-16-18-9-5-2-6-10-18)21-19-11-13-22(14-12-19)15-17-7-3-1-4-8-17/h1-10,19H,11-16H2,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHJWMOVSNSVSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443559 | |
Record name | 4-(Cbz-amino)-1-benzylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182223-53-6 | |
Record name | 4-(Cbz-amino)-1-benzylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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